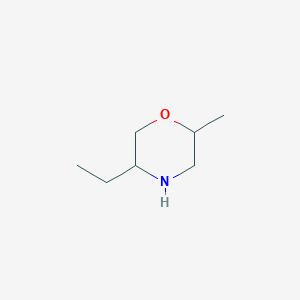
4-(4-Bromophenyl)-2-hydroxythiazole
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-hydroxythiazole is a compound that likely contains a bromophenyl group (a phenyl ring with a bromine atom attached) and a hydroxythiazole group (a thiazole ring with a hydroxyl group attached). Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
While specific synthesis methods for 4-(4-Bromophenyl)-2-hydroxythiazole are not available, similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential antimicrobial and anticancer properties . The synthesis typically involves various chemical reactions under controlled conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and spectroanalytical data . These techniques help confirm the molecular structure and physicochemical properties of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes, including S-alkylation and reduction . These reactions are typically carried out under specific conditions to yield the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, and other properties can be determined experimentally .Applications De Recherche Scientifique
Alzheimer’s Disease Research
Derivatives of bromophenyl compounds have been evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) . They show promising activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of AD . The ability to inhibit AChE can potentially slow down the disease’s progression, making these derivatives significant in AD research.
Antioxidant Properties
The bromophenyl moiety, when incorporated into certain structures, can exhibit antioxidant properties . This is crucial in the context of neurodegenerative diseases, where oxidative stress plays a significant role. Compounds with antioxidant capabilities can help in mitigating the damage caused by free radicals, thus protecting neuronal health .
Monoamine Oxidase Inhibition
Some bromophenyl derivatives have shown selective inhibition of monoamine oxidase-B (MAO-B) . MAO-B inhibitors are used in the treatment of Parkinson’s disease and other neurological disorders. The selective inhibition is beneficial as it reduces the likelihood of side effects associated with non-selective MAO inhibition.
Amyloid Beta Aggregation Inhibition
The ability to inhibit amyloid beta (Aβ) aggregation is another application of bromophenyl derivatives . Aβ aggregation is a hallmark of Alzheimer’s disease, and compounds that can prevent or reverse this process are of great interest in AD research.
Molecular Modeling and Drug Design
“4-(4-Bromophenyl)-2-hydroxythiazole” and its derivatives can be used in molecular modeling studies to design new drugs . The bromophenyl group can interact with various biological targets, and its incorporation into drug candidates can be studied using computational methods to predict the efficacy and safety of new compounds.
Mécanisme D'action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to inhibition of vital processes in the pathogen . For instance, some compounds have shown superior antipromastigote activity, which suggests they may inhibit the growth or reproduction of the parasite .
Biochemical Pathways
Related compounds have been found to affect the life cycle of parasites such as leishmania and plasmodium . This suggests that 4-(4-Bromophenyl)-2-hydroxythiazole might interfere with similar biochemical pathways, leading to the death or inhibition of these parasites.
Pharmacokinetics
A study on similar compounds showed promising adme properties . This suggests that 4-(4-Bromophenyl)-2-hydroxythiazole might also have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Related compounds have shown significant antiparasitic activity, suggesting that 4-(4-bromophenyl)-2-hydroxythiazole might also exhibit similar effects . For instance, some compounds have shown superior antipromastigote activity, indicating they may inhibit the growth or reproduction of the parasite .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWCFMGCQNWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375727 | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-hydroxythiazole | |
CAS RN |
3884-34-2 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)





![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)